N-Benzylpentadecanamide vs. N-Benzylpalmitamide: Quantified FAAH Inhibition
N-Benzylpentadecanamide's role as a Fatty Acid Amide Hydrolase (FAAH) inhibitor is a primary area of differentiation. While a direct IC50 for N-Benzylpentadecanamide is not consistently reported across authoritative databases, comparative studies on its closest structural analog, N-Benzylpalmitamide (C16 chain), provide a crucial baseline [1]. In a standardized FAAH inhibition assay, N-Benzylpalmitamide exhibited 24.8% inhibition at 10 μM and 43.8% inhibition at 500 μM [1]. This moderate inhibition profile is distinct from other macamides and serves as a benchmark. The precise activity of N-Benzylpentadecanamide should be determined relative to this defined C16 analog standard, ensuring that any observed biological effect can be correlated to its specific C15 chain length.
| Evidence Dimension | Inhibition of Fatty Acid Amide Hydrolase (FAAH) activity |
|---|---|
| Target Compound Data | Activity profile to be determined and benchmarked against a defined standard. |
| Comparator Or Baseline | N-Benzylpalmitamide (Macamide 1, C16 chain): 24.8% inhibition at 10 μM; 43.8% inhibition at 500 μM |
| Quantified Difference | Not directly measured; the value lies in establishing N-Benzylpalmitamide as the quantifiable reference point for C15 vs. C16 chain length activity. |
| Conditions | In vitro FAAH enzyme inhibition assay |
Why This Matters
This data establishes a quantitative performance benchmark, allowing researchers to control for chain length effects when selecting N-Benzylpentadecanamide over the more commonly studied N-Benzylpalmitamide.
- [1] Wu, H., Kelley, C. J., Pino-Figueroa, A., et al. (2013). Macamides and their synthetic analogs: Evaluation of in vitro FAAH inhibition. FASEB Journal, 27(S1), 1092.4. View Source
